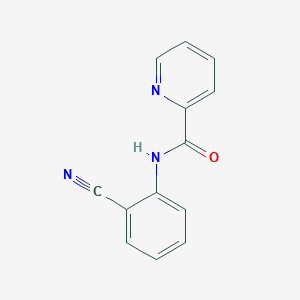
N-(2-Cyanophenyl)picolinamide
Cat. No. B1290852
Key on ui cas rn:
304650-02-0
M. Wt: 223.23 g/mol
InChI Key: CMOBXBANKIGTSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09095590B2
Procedure details


Uracil (33.3 g, 297 mmol, 1.2 equiv.), K3PO4 (106 g, 500 mmol, 2.1 equiv.), CuI (4.6 g, 24.2 mmol, 0.1 equiv.), and N-(2-cyanophenyl)picolinamide (6.4 g, 28.7 mmol, 0.12 equiv.) were charged to a flask and inerted with argon. The 1-tert-butyl-3,5-diiodo-2-methoxybenzene was solvent switched into MeCN, dissolved in 1 L DMSO and sparged with argon and added to the solids. The reaction was heated to 60° C. for 16 h. After cooling, the reaction was diluted with 2 L EtOAc and washed with 2.6 L water (back extracted with 3×1 L EtOAc). The combined organic layers were washed with 2×1 L of 0.25M (CuOAc)2 then 2×830 mL 15% NH4Cl then 800 mL brine. The organic layer was then concentrated and chased with 1 L heptane, then triturated with refluxing 85:15 (v/v) heptane:iPrOAc for 4 h. After cooling, the product was collected by filtration and washed with an additional 330 mL of 85:15 v/v heptanes:EtOAc to yield after drying 66.9 g (70% yield) of the product as a white solid.

Name
K3PO4
Quantity
106 g
Type
reactant
Reaction Step One


Name
CuI
Quantity
4.6 g
Type
catalyst
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH:8]=[CH:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[O-]P([O-])([O-])=O.[K+].[K+].[K+].C(C1C=CC=CC=1NC(=O)C1C=CC=CN=1)#N.[C:34]([C:38]1[CH:43]=[C:42](I)[CH:41]=[C:40]([I:45])[C:39]=1[O:46][CH3:47])([CH3:37])([CH3:36])[CH3:35]>CS(C)=O.[Cu]I.CC#N>[C:34]([C:38]1[CH:43]=[C:42]([N:1]2[CH:8]=[CH:7][C:5](=[O:6])[NH:4][C:2]2=[O:3])[CH:41]=[C:40]([I:45])[C:39]=1[O:46][CH3:47])([CH3:37])([CH3:35])[CH3:36] |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
33.3 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C(=O)NC(=O)C=C1
|
|
Name
|
K3PO4
|
|
Quantity
|
106 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
6.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=C(C=CC=C1)NC(C1=NC=CC=C1)=O
|
|
Name
|
CuI
|
|
Quantity
|
4.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)I)I)OC
|
Step Three
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sparged with argon
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to the solids
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction was diluted with 2 L EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 2.6 L water (
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
back extracted with 3×1 L EtOAc)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with 2×1 L of 0.25M (CuOAc)2
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layer was then concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with refluxing 85:15 (v/v) heptane
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the product was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with an additional 330 mL of 85:15 v/v heptanes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
EtOAc to yield
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1OC)I)N1C(NC(C=C1)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 66.9 g | |
| YIELD: PERCENTYIELD | 70% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

